Ponceau 4R
Overview
Description
Ponceau 4R, also known by more than 100 synonyms including C.I. 16255, cochineal red A, C.I. acid red 18, brilliant scarlet 3R, brilliant scarlet 4R, and new coccine, is a synthetic colorant that may be used as a food coloring . It is a strawberry red azo dye which can be used in a variety of food products, and is usually synthesized from aromatic hydrocarbons . It is stable to light, heat, and acid but fades in the presence of ascorbic acid .
Synthesis Analysis
Ponceau 4R is usually synthesized from aromatic hydrocarbons . A study has reported a method for the determination of Ponceau 4R dye in real samples by UV–Vis spectrophotometry . The method involves the use of a deep eutectic solvent microextraction procedure .Molecular Structure Analysis
The chemical name of Ponceau 4R is 1-(4-sulfo-1-napthylazo)-2-napthol-6,8-disulfonic acid, trisodium salt . It is principally the trisodium salt of 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate .Chemical Reactions Analysis
A study has investigated the kinetics of color degradation, removal of total organic carbon and consumption of reactants in the oxidation of Ponceau 4R in aqueous solutions by Fenton and photo-Fenton processes . The results show that these processes caused approximately 95% of decoloration after only 300 s of reaction and complete color degradation at 7200 s .Physical And Chemical Properties Analysis
Ponceau 4R is a water-soluble monoazo dye with a molar mass of 604.46 g·mol−1 . It occurs as a reddish powder or granules . It has a wavelength of maximum absorption of 506 nm in water . Its solubility in water at 20°C is 200 g/l .Scientific Research Applications
Electrochemical Detection and Analysis
- Trace Analysis in Soft Drinks : Ponceau 4R has been detected in soft drinks using differential pulse voltammetry at a single-walled carbon nanotubes-modified electrode. This method demonstrates high electrocatalytic activity, low detection limits, and effective trace analysis in food samples (Wang et al., 2015).
- Enhanced Sensitivity with Metal-Organic Frameworks : A copper-based metal-organic framework modified electrode has been developed to enhance the oxidation activity and detection sensitivity of Ponceau 4R. This approach shows promising results for rapid and sensitive analysis (Yang et al., 2017).
- Ultrasensitive Electrochemical Determination : Novel ε-MnO2 microspheres/chitosan-modified electrodes offer ultrasensitive determination of Ponceau 4R, with a wide linear detection range and low detection limits. This sensor also shows promising selectivity and stability for real sample analysis (Huang et al., 2016).
Spectroscopic Analysis
- Spectrophotometric Determination in Confectionery : A first-derivative spectrophotometric method has been developed for quantitative determination of Ponceau 4R in sugar confectionery products. This method is rapid, economical, and accurate, with satisfactory recoveries and comparable results to thin layer chromatography (Sayar & Özdemir, 1998).
- Raman and SERS Study : Standard Raman, theoretical Raman, and surface-enhanced Raman scattering (SERS) spectra have been used to investigate Ponceau 4R. This approach provided insights into the optimized geometry and vibrational frequencies of this dye and showed that SERS could be used for ultrasensitive detection (Xie et al., 2012).
Quantum Dots and Nanoparticles for Analysis
- Graphene Quantum Dots for Quantitative Analysis : Graphene quantum dots have been used as a fluorescence-quenching probe for quantitative analysis of Ponceau 4R in solution. This method allows for a static quenching process and can be applied for quantitative analysis in real samples (Zhang et al., 2016).
- CdTe Quantum Dots for Beverage Analysis : CdTe quantum dots have been synthesized for quantitative analysis of Ponceau 4R in beverages. This fluorescence-quenching method shows a linear response for Ponceau 4R concentration, with a low detection limit, and has been successfully applied in real sample analysis (Zhang et al., 2017).
Thermal and Structural Analysis
- Thermal Behavior and THz Spectroscopy : The thermal behavior of Ponceau 4R has been studied, revealing thermal stability up to 300 °C. Terahertz (THz) spectroscopy identified characteristic absorption frequencies, offering a method for identifying this dye in foods (Leulescu et al., 2019).
Environmental and Waste Management Applications
- Adsorbent Development from Coffee Industry Residue : Research has been conducted on developing adsorbents from coffee husk for the treatment of effluents containing synthetic Ponceau 4R dye. This study explores eco-friendly methods for dye adsorption and waste management (Castro et al., 2023).
Immunological Methods for Detection
- Enzyme-Linked Immunosorbent Assay (icELISA) : An indirect competitive ELISA has been developed for Ponceau 4R, offering a sensitive, accurate, and simple method for detecting this dye in foods. This method has demonstrated good stability, reproducibility, and specificity (Dong et al., 2015).
Future Directions
There is a need for the development of rapid and sensitive methods for the detection of Ponceau 4R to enhance food quality and safety . A study has reported a simple but efficient voltammetric sensor for Ponceau 4R detection, based on gold nanoparticles and electrochemical reduced graphene oxide nanocomposites for a screen-printed electrode .
properties
IUPAC Name |
trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGJCIMEBVHMTA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N2Na3O10S3 | |
Record name | PONCEAU 4R, COCHINEAL RED A | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021213 | |
Record name | C.I. Acid Red 18, trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Reddish powder or granules, Maroon solid; [HSDB] | |
Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | PONCEAU 4R, COCHINEAL RED A | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | C.I. Acid Red 18 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4069 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
80 mg/ml in water, 80 mg/ml in methyl Cellosolve, and 0.9 mg/ml in ethanol. | |
Record name | C.I. ACID RED 18 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ponceau 4R | |
Color/Form |
Maroon powder | |
CAS RN |
2611-82-7 | |
Record name | C.I. Acid Red 18 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Red 18, trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 1-(1-naphthylazo)-2-hydroxynaphthalene-4',6,8-trisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PONCEAU 4R | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z525CBK9PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. ACID RED 18 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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